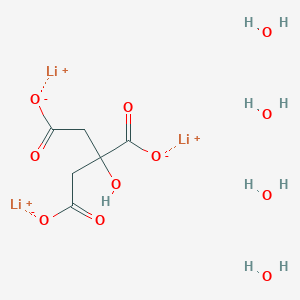
Citric acid (trilithium salt tetrahydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Citric acid (trilithium salt tetrahydrate), also known as trilithium citrate tetrahydrate, is a chemical compound with the molecular formula C6H5Li3O7·4H2O. It is a lithium salt of citric acid and is commonly used in various scientific and industrial applications. This compound is known for its role in pharmaceutical formulations, construction materials, and as a reagent in high-performance liquid chromatography (HPLC) for the quantification of amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Citric acid (trilithium salt tetrahydrate) can be synthesized by reacting citric acid with lithium hydroxide in an aqueous solution. The reaction typically involves the following steps:
- Dissolve citric acid in water.
- Gradually add lithium hydroxide to the solution while stirring.
- Allow the reaction to proceed at room temperature until the pH stabilizes.
- Evaporate the water to obtain the trilithium citrate tetrahydrate crystals.
Industrial Production Methods: Industrial production of citric acid (trilithium salt tetrahydrate) follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Citric acid (trilithium salt tetrahydrate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions where lithium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium chloride, potassium chloride.
Major Products Formed:
Oxidation: Formation of oxalic acid and acetic acid.
Reduction: Formation of citric acid derivatives.
Substitution: Formation of sodium citrate, potassium citrate
Scientific Research Applications
Citric acid (trilithium salt tetrahydrate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in HPLC for amino acid quantification.
Biology: Studied for its effects on metabolic pathways and signaling in cells.
Medicine: Investigated for its potential therapeutic effects in psychiatric disorders and as a weight loss agent.
Industry: Utilized in the production of construction materials and as a stabilizer in various formulations .
Mechanism of Action
The mechanism of action of citric acid (trilithium salt tetrahydrate) involves its interaction with various molecular targets and pathways:
Inhibition of ATP Citrate Lyase: This enzyme is crucial in the metabolic pathway that converts citrate to acetyl-CoA, a key molecule in lipid synthesis. By inhibiting this enzyme, the compound can reduce lipid synthesis and promote weight loss.
Antioxidant and Anti-inflammatory Effects: It exhibits antioxidation and anti-inflammation properties, which can be beneficial in treating various conditions.
Inhibition of Hypoxia-Inducible Factor (HIF): This inhibition can prevent the formation of kidney stones and has potential anti-tumor effects
Comparison with Similar Compounds
Citric acid (trilithium salt tetrahydrate) can be compared with other similar compounds such as:
Sodium Citrate: Used as an anticoagulant and in food preservation.
Potassium Citrate: Used to treat kidney stones and as a dietary supplement.
Calcium Citrate: Commonly used as a calcium supplement.
Uniqueness:
Lithium Content: The presence of lithium ions makes it unique compared to other citrate salts. Lithium has specific therapeutic effects, particularly in psychiatric treatments.
Applications: Its use in HPLC for amino acid quantification and its potential therapeutic effects in weight loss and psychiatric disorders set it apart from other citrate salts .
Properties
Molecular Formula |
C6H13Li3O11 |
|---|---|
Molecular Weight |
282.1 g/mol |
IUPAC Name |
trilithium;2-hydroxypropane-1,2,3-tricarboxylate;tetrahydrate |
InChI |
InChI=1S/C6H8O7.3Li.4H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;4*1H2/q;3*+1;;;;/p-3 |
InChI Key |
HXGWMCJZLNWEBC-UHFFFAOYSA-K |
Canonical SMILES |
[Li+].[Li+].[Li+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


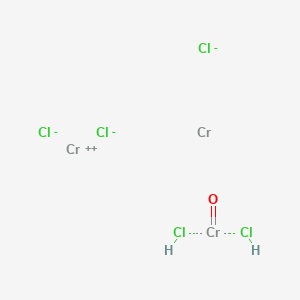
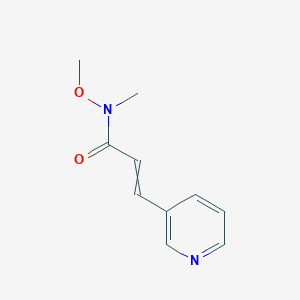
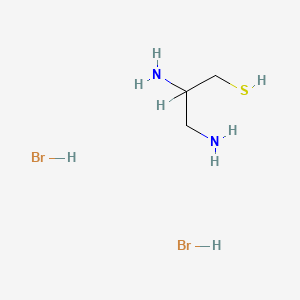
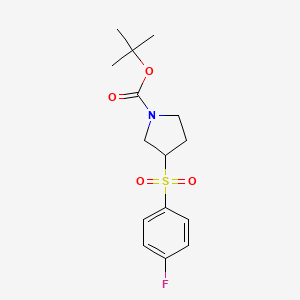
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B12435969.png)
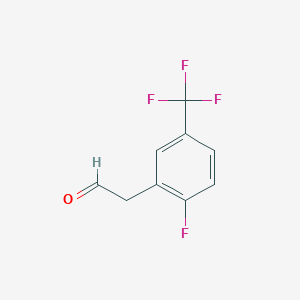
![1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12435978.png)
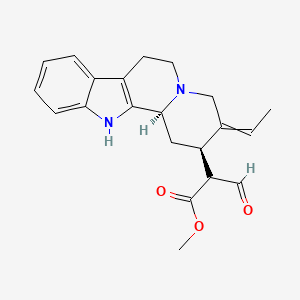
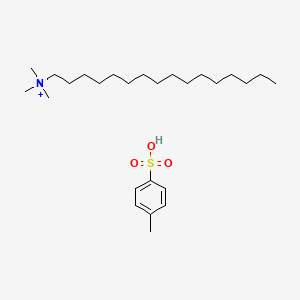
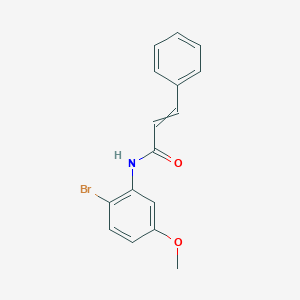
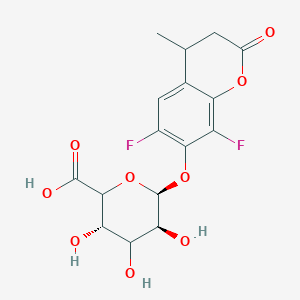
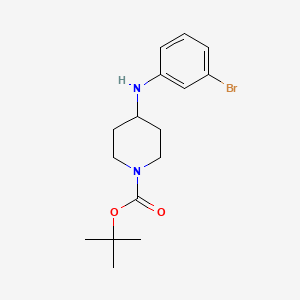
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[(R)-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12436022.png)

